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The Spectrum of Avibactam: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

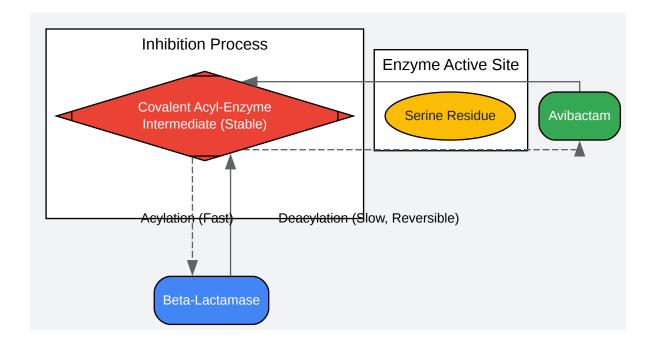
Avibactam, a novel non- β -lactam β -lactamase inhibitor, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action and broad spectrum of activity have revitalized the clinical utility of established β -lactam antibiotics. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of **avibactam**, its mechanism of action, the experimental protocols used for its evaluation, and the mechanisms of resistance observed to date.

Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional β -lactamase inhibitors that act as suicide inhibitors, **avibactam** employs a novel mechanism of reversible covalent inhibition.[1][2][3] It forms a stable, covalent acylenzyme intermediate with the serine residue in the active site of the β -lactamase.[1][3] However, this bond can be slowly hydrolyzed, releasing the intact, active **avibactam** molecule, which can then inhibit another β -lactamase enzyme.[1][2][3] This reversible nature contributes to its sustained inhibitory effect.

The inhibition process can be visualized as a two-step process: acylation, where **avibactam** binds to the enzyme, and deacylation, where it is released. The efficiency of inhibition is determined by the rates of these two steps.





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Mechanism of Avibactam Inhibition

Spectrum of In Vitro Activity

Avibactam, primarily in combination with ceftazidime, demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including those expressing various β-lactamases.

Enterobacteriaceae

Ceftazidime-**avibactam** is highly active against Enterobacteriaceae, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) isolates.[4][5][6] It effectively inhibits isolates producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, Klebsiella pneumoniae carbapenemases (KPCs), and some OXA-type carbapenemases, such as OXA-48.[4][5][6][7] However, it is not active against metallo-β-lactamase (MBL) producers.[8][9]

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae



Organism/Resistan ce Phenotype	MIC50 (μg/mL)	MIC90 (μg/mL)	Susceptibility (%)
All Enterobacteriaceae	0.25	1	>99.9
MDR Enterobacteriaceae	0.25	1	99.2
XDR Enterobacteriaceae	0.5	2	97.8
Carbapenem- Resistant Enterobacteriaceae (CRE)	0.5	2	97.5
ESBL-producing E. coli	-	0.25	-
ESBL-producing K. pneumoniae	-	0.5	-
AmpC-producing Enterobacteriaceae	-	1	-
KPC-producing Enterobacterales	-	-	98.9

Data compiled from multiple surveillance studies.[5][10][11]

Pseudomonas aeruginosa

The addition of **avibactam** significantly enhances the activity of ceftazidime against Pseudomonas aeruginosa, including strains with resistance mechanisms such as AmpC hyperproduction.[12][13] While generally potent, its activity can be affected by the presence of efflux pumps and certain resistance mutations.[4][13]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa



Resistance Phenotype	Ceftazidime MIC50/MIC90 (µg/mL)	Ceftazidime- Avibactam MIC50/MIC90 (µg/mL)	Ceftazidime- Avibactam Susceptibility (%)
All Isolates	-	2/4	97.1
Multidrug-Resistant (MDR)	-	4/16	86.5
Meropenem- Nonsusceptible	>32/>32	4/16	71.8
AmpC Hyperproducers	>256/>256	4/16	76.1

Data from a multicenter study of bloodstream infections.[12][13]

Activity Against Specific β-Lactamase Enzymes

Avibactam exhibits potent inhibitory activity against a broad range of Ambler class A, C, and some class D β -lactamases.[1][14]

Table 3: Kinetic Parameters of **Avibactam** against Key β-Lactamases

Enzyme	Ambler Class	k2/Ki (M-1s-1)	IC50 (nM)
TEM-1	Α	-	8
CTX-M-15	Α	1.0 x 105	5
KPC-2	Α	-	4
AmpC (P. aeruginosa)	С	-	180
OXA-10	D	1.1 x 101	-
OXA-48	D	-	-

k2/Ki represents the acylation efficiency. IC50 values are indicative of inhibitory potency. Data compiled from various kinetic studies.[1][4]



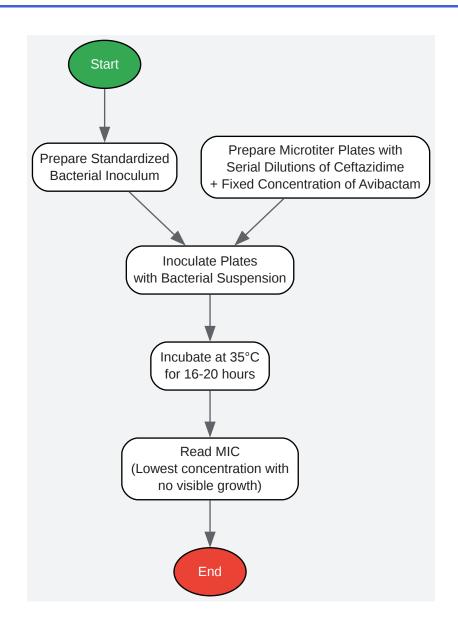
Experimental Protocols Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of **avibactam** in combination with a β -lactam partner is typically determined using broth microdilution or agar dilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Protocol:

- Preparation of Inoculum: A standardized inoculum of the test organism is prepared from a
 fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to
 achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in
 each well of the microtiter plate.
- Preparation of Antimicrobial Solutions: Serial twofold dilutions of the β-lactam antibiotic (e.g., ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). **Avibactam** is added to each dilution at a fixed concentration, typically 4 μg/mL.
- Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
- Reading of Results: The MIC is defined as the lowest concentration of the β-lactam in the presence of the fixed concentration of avibactam that completely inhibits visible bacterial growth.





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Antimicrobial Susceptibility Testing Workflow

Enzyme Kinetics

The inhibitory activity of **avibactam** against purified β -lactamase enzymes is assessed through kinetic assays to determine parameters such as the inhibition constant (Ki), the rate of acylation (k2), and the 50% inhibitory concentration (IC50).

General Protocol for Determining IC50:

• Enzyme and Substrate Preparation: A solution of the purified β-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.



- Inhibitor Dilutions: Serial dilutions of avibactam are prepared.
- Pre-incubation: The enzyme is pre-incubated with the various concentrations of avibactam for a defined period to allow for inhibitor binding.
- Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.
- Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.
- Data Analysis: The IC50 value, which is the concentration of avibactam that reduces the
 enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor
 concentration.

In Vivo Efficacy

In vivo studies, typically in murine infection models (e.g., thigh or lung infection models), are crucial for evaluating the efficacy of ceftazidime-**avibactam**. These studies aim to correlate pharmacokinetic and pharmacodynamic (PK/PD) parameters with bacterial killing.

Murine Thigh Infection Model Protocol:

- Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
- Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.
- Treatment: At a specified time post-infection, treatment with ceftazidime-avibactam, ceftazidime alone, or a vehicle control is initiated. Human-simulated dosing regimens are often used.
- Assessment of Bacterial Burden: At various time points, including 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).
- Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial burden compared to the control group.

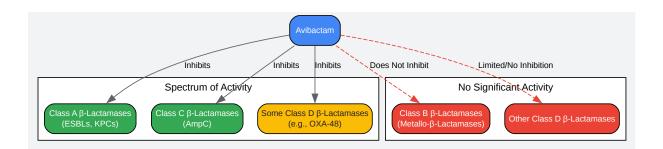


Mechanisms of Resistance

While ceftazidime-avibactam is a potent combination, resistance can emerge through several mechanisms.

- Mutations in β-Lactamase Genes: Amino acid substitutions within the active site of β-lactamases, particularly in KPC enzymes (e.g., D179Y substitution), can reduce the binding affinity of **avibactam**, leading to resistance.[15]
- Increased Efflux and Decreased Permeability: Overexpression of efflux pumps and mutations in porin genes can limit the intracellular concentration of the drugs, contributing to resistance, especially in P. aeruginosa.[8]
- Production of Metallo-β-Lactamases (MBLs): Avibactam is not active against class B MBLs.
 Therefore, organisms that acquire MBL-encoding genes are inherently resistant to ceftazidime-avibactam.[9]

The combination of aztreonam with ceftazidime-avibactam is being explored as a therapeutic option for infections caused by MBL-producing Enterobacterales, as aztreonam is stable to hydrolysis by MBLs, and avibactam can inhibit co-produced class A and C enzymes.[16][17] [18]



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Logical Diagram of **Avibactam**'s Inhibitory Spectrum

Conclusion



Avibactam is a powerful tool in the armamentarium against resistant Gram-negative bacteria. Its broad spectrum of activity, driven by a unique reversible covalent inhibition mechanism, restores the efficacy of partner β -lactams against many challenging pathogens. A thorough understanding of its spectrum, the methodologies for its evaluation, and the evolving mechanisms of resistance is critical for its judicious clinical use and for guiding future drug development efforts.

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